molecular formula C20H25ClN2O4S B2985684 N-(4-(N-(2-(3-chlorophenyl)-2-methoxypropyl)sulfamoyl)-3-methylphenyl)propionamide CAS No. 1798487-10-1

N-(4-(N-(2-(3-chlorophenyl)-2-methoxypropyl)sulfamoyl)-3-methylphenyl)propionamide

Cat. No.: B2985684
CAS No.: 1798487-10-1
M. Wt: 424.94
InChI Key: LXDJQFJXDZUBMU-UHFFFAOYSA-N
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Description

N-(4-(N-(2-(3-chlorophenyl)-2-methoxypropyl)sulfamoyl)-3-methylphenyl)propionamide is a sulfamoyl-containing propionamide derivative with a complex structure featuring a 3-chlorophenyl group, a methoxypropyl chain, and a 3-methylphenyl moiety. Its molecular formula is C₂₁H₂₆ClN₂O₄S, with a molecular weight of 453.96 g/mol. Key structural elements include:

  • Methoxypropyl chain, which may influence metabolic stability and membrane permeability.
  • 3-Methylphenyl substituent, providing steric effects that could modulate enzymatic degradation or target engagement.

The presence of chlorine and sulfonamide groups aligns with pharmacophores common in bioactive molecules, though specific toxicity or activity data are unavailable .

Properties

IUPAC Name

N-[4-[[2-(3-chlorophenyl)-2-methoxypropyl]sulfamoyl]-3-methylphenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN2O4S/c1-5-19(24)23-17-9-10-18(14(2)11-17)28(25,26)22-13-20(3,27-4)15-7-6-8-16(21)12-15/h6-12,22H,5,13H2,1-4H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXDJQFJXDZUBMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NCC(C)(C2=CC(=CC=C2)Cl)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

Without knowledge of the compound’s specific targets, it’s challenging to determine the exact biochemical pathways it affects. Compounds with similar structures have been known to affect various biochemical pathways, including those involved in signal transduction, enzyme regulation, and cellular metabolism.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, extreme pH or temperature conditions could potentially alter the compound’s structure and subsequently its activity.

Biological Activity

The compound N-(4-(N-(2-(3-chlorophenyl)-2-methoxypropyl)sulfamoyl)-3-methylphenyl)propionamide , a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Formula and Weight

  • Molecular Formula : C20H26ClN3O4S
  • Molecular Weight : 426.94 g/mol

Structural Features

The compound features a complex structure characterized by a sulfonamide group, which is known for its diverse biological activities. The presence of the 3-chlorophenyl and 2-methoxypropyl moieties contributes to its unique pharmacological profile.

Table 1: Structural Characteristics

FeatureDescription
Sulfonamide GroupPresent
Chlorine Atom3-Chlorophenyl
Methoxy Group2-Methoxypropyl
Amide LinkagePropionamide

Antimicrobial Properties

Sulfonamides are primarily recognized for their antibacterial properties. They function by inhibiting bacterial folic acid synthesis, which is essential for DNA and RNA production. Studies have shown that derivatives similar to this compound exhibit significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .

Antitumor Activity

Research indicates that sulfonamide derivatives can also possess antitumor properties. For instance, compounds with similar structural motifs have demonstrated the ability to inhibit tumor cell proliferation in vitro by inducing apoptosis through various signaling pathways .

The mechanism by which this compound exerts its biological effects involves:

  • Inhibition of key enzymes involved in metabolic pathways.
  • Modulation of receptor activity.
  • Induction of oxidative stress in target cells leading to apoptosis.

Table 2: Biological Activities

Activity TypeObserved Effects
AntibacterialInhibition of bacterial growth
AntitumorInduction of apoptosis in cancer cells
Enzyme InhibitionTargeting metabolic enzymes

Study on Antimicrobial Efficacy

A study conducted by Sivaramkumar et al. (2010) evaluated the antimicrobial efficacy of various sulfonamide derivatives, including those structurally related to our compound. The results indicated that these compounds exhibited significant activity against both gram-positive and gram-negative bacteria, supporting their potential as therapeutic agents .

Antitumor Mechanism Exploration

Research published in the Journal of Medicinal Chemistry highlighted the antitumor mechanism associated with a similar sulfonamide derivative. The study found that the compound inhibited dihydrofolate reductase (DHFR), leading to reduced cellular levels of NADPH, which is critical for cancer cell survival .

Comparison with Similar Compounds

Key Observations:

Sulfamoyl vs. Sulfonyl-containing analogs may exhibit greater metabolic stability due to reduced susceptibility to enzymatic hydrolysis.

Chlorophenyl Position: The target’s 3-chlorophenyl group differs from the 4-chlorophenyl substituent in the sulfonyl analog.

Amide Chain Length :

  • The pentanamide chain in the dioxoisoindolinyl derivative (C₂₄H₂₃N₅O₅S) increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility compared to the target’s shorter propionamide chain .

Heterocyclic vs. Aromatic Moieties :

  • The dioxoisoindolinyl and pyridinyl groups in ’s compound introduce planar, electron-deficient regions, which could facilitate π-π stacking interactions absent in the target’s purely aromatic system.

Physicochemical and Pharmacokinetic Hypotheses

  • Solubility : The sulfamoyl bridge and methoxypropyl chain likely improve the target’s solubility compared to the sulfonyl analog, which lacks polar NH groups .
  • Metabolic Stability : The 3-methylphenyl group may shield the amide bond from enzymatic cleavage, extending half-life relative to piperidinyl-containing analogs (e.g., C₁₆H₂₄N₂O₂) .
  • Bioavailability : The target’s moderate molecular weight (~454 g/mol) and balanced logP (predicted ~2.5) suggest favorable oral absorption compared to bulkier analogs like the pentanamide derivative (MW 493.53 g/mol) .

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